N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound belonging to the class of propanamides. Its molecular formula is with a molecular weight of approximately 397.5 g/mol. The compound features a unique structure that incorporates both a tetrazole and a sulfanyl group, indicating potential biological activity and applications in medicinal chemistry.
This compound is documented in various chemical databases, including PubChem, where it is characterized for its chemical properties and potential applications in research.
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can be classified as:
The synthesis of N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves several key steps:
The detailed technical aspects of these reactions may vary based on specific conditions such as temperature, solvent choice, and reaction time.
The molecular structure of N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can be represented using various structural notations:
InChI=1S/C20H23N5O2S/c1-5-27-18-12-7-6-10-16(18)21-19(26)15(4)28-20-22-23-24-25(20)17-11-8-9-13(2)14(17)3/h6-12,15H,5H2,1-4H3,(H,21,26)
CCOC1=CC=CC=C1NC(=O)C(C)SC2=NN=NN2C3=CC=CC(=C3C)C
The compound has a complexity rating of 511 and an exact mass of g/mol.
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide may participate in various chemical reactions typical for amides and heterocycles:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is not fully elucidated but is likely related to its structural features:
Further studies would be necessary to clarify its specific biological mechanisms.
The physical properties include:
Chemical properties encompass:
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide holds potential applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.: 13463-39-3